2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one
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Overview
Description
2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrClO. It is a brominated derivative of acetophenone, featuring both bromine and chlorine substituents on the aromatic ring. This compound is primarily used in research and development settings, particularly in the synthesis of other complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one typically involves the bromination of 1-(3-chloro-4-methylphenyl)ethan-1-one. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Reduction: Formation of 1-(3-chloro-4-methylphenyl)ethanol.
Oxidation: Formation of 3-chloro-4-methylbenzoic acid.
Scientific Research Applications
2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the design of haptens for the screening of highly sensitive and specific monoclonal antibodies.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The carbonyl group also plays a crucial role in its reactivity, allowing for reduction and oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methylphenyl)ethan-1-one: Similar structure but lacks the chlorine substituent.
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Contains a methoxy group instead of a chlorine substituent.
2-Bromo-1-(4-hydroxyphenyl)ethan-1-one: Features a hydroxyl group instead of a chlorine substituent
Uniqueness
2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one is unique due to the presence of both bromine and chlorine substituents on the aromatic ring. This combination of substituents can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
87427-59-6 |
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Molecular Formula |
C9H8BrClO |
Molecular Weight |
247.51 g/mol |
IUPAC Name |
2-bromo-1-(3-chloro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5H2,1H3 |
InChI Key |
HLDCKLUHLITEHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CBr)Cl |
Origin of Product |
United States |
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